N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide
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Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is a complex organic compound that features a benzoxazole moiety linked to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized from 2-aminophenol and an appropriate carboxylic acid derivative under cyclization conditions.
Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (NaOH, KOH), solvents (DMF, DMSO).
Oxidation: Potassium permanganate, chromium trioxide.
Coupling: Palladium catalysts, bases (K2CO3, Na2CO3), solvents (toluene, ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiophene derivatives .
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its photophysical properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound can be used as a fluorescent probe in biological imaging due to its ability to emit light upon excitation.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar structure but with a benzimidazole ring instead of benzoxazole.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Similar structure with variations in the substitution pattern.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring.
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide is unique due to the presence of both benzoxazole and thiophene moieties, which confer distinct electronic and photophysical properties. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or unique optical properties .
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S/c19-16-10-9-15(24-16)17(22)20-12-6-2-1-5-11(12)18-21-13-7-3-4-8-14(13)23-18/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPIDCWCERUOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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